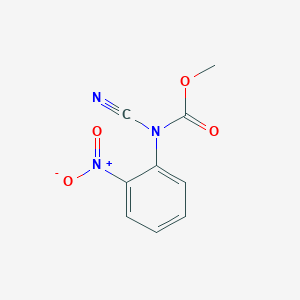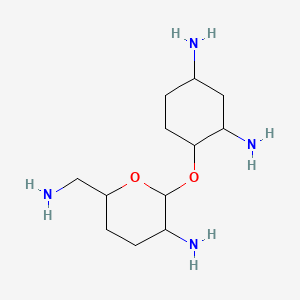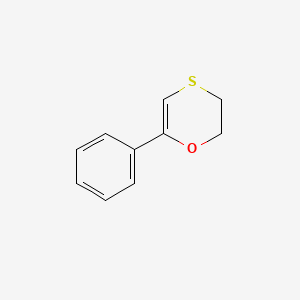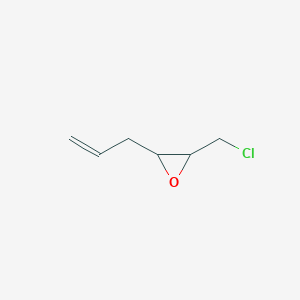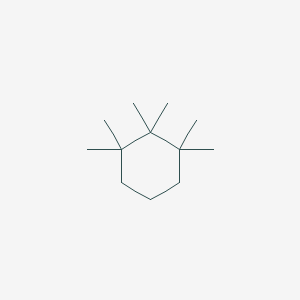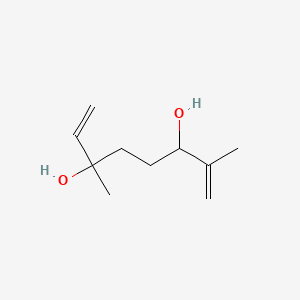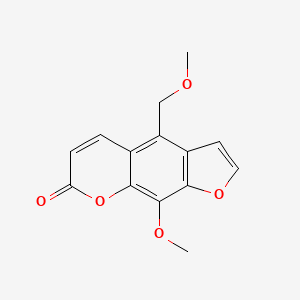
5,10-Dimethyl-5,10-dihydrophenazin-5-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10-Dimethyl-5,10-dihydrophenazin-5-ium is an organic compound with the molecular formula C14H14N2 It is a derivative of phenazine, a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Dimethyl-5,10-dihydrophenazin-5-ium typically involves the reaction of phenazine with methylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5,10-Dimethyl-5,10-dihydrophenazin-5-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form dihydrophenazine derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenazine derivatives, which have distinct chemical and physical properties .
Scientific Research Applications
5,10-Dimethyl-5,10-dihydrophenazin-5-ium has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes and pigments due to its vibrant color
Mechanism of Action
The mechanism of action of 5,10-Dimethyl-5,10-dihydrophenazin-5-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-5,10-dihydrophenazine: A similar compound with one less methyl group.
Phenazine: The parent compound without any methyl groups.
5,10-Dihydro-5,10-dimethylphenazine: A closely related compound with similar chemical properties
Uniqueness
5,10-Dimethyl-5,10-dihydrophenazin-5-ium is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise control of reactivity and stability is required .
Properties
CAS No. |
757123-28-7 |
|---|---|
Molecular Formula |
C14H15N2+ |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
5,10-dimethyl-5H-phenazin-5-ium |
InChI |
InChI=1S/C14H14N2/c1-15-11-7-3-5-9-13(11)16(2)14-10-6-4-8-12(14)15/h3-10H,1-2H3/p+1 |
InChI Key |
GVTGSIMRZRYNEI-UHFFFAOYSA-O |
Canonical SMILES |
C[NH+]1C2=CC=CC=C2N(C3=CC=CC=C31)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



